molecular formula C22H25NO4 B8178323 N-Fmoc-N-(1-ethylpropyl)-glycine

N-Fmoc-N-(1-ethylpropyl)-glycine

Cat. No.: B8178323
M. Wt: 367.4 g/mol
InChI Key: DQYXGCMYPGPERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-(1-ethylpropyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(1-ethylpropyl)-glycine typically involves the protection of the amino group of glycine with an Fmoc group. This is achieved through the reaction of glycine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected glycine is then reacted with 1-ethylpropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(1-ethylpropyl)-glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its primary amine form.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

N-Fmoc-N-(1-ethylpropyl)-glycine has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic uses in drug development.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of N-Fmoc-N-(1-ethylpropyl)-glycine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-glycine: Similar in structure but lacks the 1-ethylpropyl group.

    N-Fmoc-N-methylglycine: Contains a methyl group instead of an ethylpropyl group.

    N-Fmoc-N-(1-ethylbutyl)-glycine: Similar but with a longer alkyl chain.

Uniqueness

N-Fmoc-N-(1-ethylpropyl)-glycine is unique due to its specific alkyl substitution, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the development of specialized peptides and proteins.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(pentan-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-15(4-2)23(13-21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYXGCMYPGPERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.